Summary of the Application: 3-Fluorobenzhydrazide (3-FBH) is used extensively in organic synthesis.
Methods of Application: It acts as a catalyst in organic reactions, facilitating the formation of aryl-aryl bonds, carbon-carbon bonds, and carbon-nitrogen bonds.
Results or Outcomes: The use of 3-FBH in organic synthesis has led to the creation of a wide array of organic compounds, including polyamides, polyurethanes, and polyesters.
Summary of the Application: 3-FBH is incorporated into drug discovery processes.
Methods of Application: It’s used as a reagent in analytical chemistry and plays a role in the activation of aryl halides in the presence of a base.
Results or Outcomes: The use of 3-FBH in drug discovery has contributed to the development of new pharmaceutical compounds.
Summary of the Application: 3-FBH is used in the field of chemical biology.
Methods of Application: It’s used as a reagent in analytical chemistry.
Results or Outcomes: Its use in chemical biology has broadened the utility of various chemical reactions.
Summary of the Application: 3-Fluorobenzhydrazide can be used as an intermediate in the chemical production process.
Methods of Application: It is used in the synthesis of various organic compounds.
Results or Outcomes: The use of 3-Fluorobenzhydrazide in chemical production has contributed to the development of a wide range of chemical products.
Summary of the Application: 3-Fluorobenzhydrazide is used in laboratory research and development processes.
Methods of Application: It is used as a reagent in various experimental procedures.
Results or Outcomes: Its use in laboratory research and development has led to new discoveries and advancements in various scientific fields.
Summary of the Application: 3-Fluorobenzhydrazide is used in the production of fluorescent dyes.
Methods of Application: It is used as a reagent in the synthesis of these dyes.
Results or Outcomes: The use of 3-Fluorobenzhydrazide in the production of fluorescent dyes has led to the development of a wide range of fluorescent compounds.
3-Fluorobenzhydrazide possesses a benzene ring with a fluorine atom attached at the third position. A hydrazide functional group (CONHNH2) is linked to the carbonyl carbon of the carboxylic acid group. This structure suggests potential for hydrogen bonding and interaction with biomolecules due to the presence of the amine (NH2) and carbonyl (C=O) groups [].
C6H4FCOOCl (3-fluorobenzoyl chloride) + NH2NH2 (hydrazine) -> C6H4FCONHNH2 (3-Fluorobenzhydrazide) + HCl (hydrogen chloride)
Specific data on the physical and chemical properties of 3-Fluorobenzhydrazide, such as melting point, boiling point, and solubility, is not available in scientific literature.
There is no documented research on the mechanism of action of 3-Fluorobenzhydrazide. However, as mentioned earlier, hydrazides can exhibit various biological activities. Their mechanism of action often involves interacting with enzymes or other biomolecules through hydrogen bonding []. Further research would be needed to elucidate any specific mechanism for 3-Fluorobenzhydrazide.
Information on the safety hazards of 3-Fluorobenzhydrazide is not available in scientific literature. However, hydrazides can be irritating to the skin and eyes and may be harmful if inhaled or ingested []. It is advisable to handle this compound with appropriate personal protective equipment in a well-ventilated laboratory setting following general laboratory safety practices.
Irritant